molecular formula C20H22O B1583832 1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene CAS No. 39969-28-3

1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene

Cat. No. B1583832
CAS RN: 39969-28-3
M. Wt: 278.4 g/mol
InChI Key: ULPSMBQBIIZGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene” is a chemical compound with the molecular formula C20H22O . It is used for research and development purposes .

. Unfortunately, the search results do not provide more detailed physical and chemical properties such as melting point, boiling point, or density.

Scientific Research Applications

Highly Active and Selective Catalysts

Research has shown the development of highly active and selective catalysts for chemical processes, such as the production of methyl propanoate via the methoxycarbonylation of ethene, utilizing palladium complexes related to methoxy-substituted benzene derivatives (Clegg et al., 1999).

Photochemical and Electrochemical Studies

Studies on the photochemical and electrochemical behavior of methoxy-substituted benzene compounds, including isomerization and polymerization reactions, highlight their potential applications in material science and organic synthesis (Waskiewicz et al., 2008).

Polymer Synthesis with Epoxy Side Functional Groups

Research on the synthesis of polysilphenylenesiloxanes with epoxy side groups by sequential palladium-catalyzed polymerization processes shows the versatility of methoxy-substituted benzene derivatives in developing functional materials (Xue & Kawakami, 2007).

Aggregation-Induced Emission and Sensing Applications

The synthesis and study of tetraphenylethene-containing compounds for applications in aggregation-induced emission, fluorescent photopatterning, and explosive detection showcase the importance of benzene derivatives in creating sensitive materials for environmental and security purposes (Hu et al., 2012).

Environmental-Friendly Adsorption Resins

The development of tertiary amine-functionalized crosslinking polymeric resins for the adsorption of pollutants from water, utilizing methoxybenzophenone derivatives, represents an eco-friendly approach to water purification and highlights the role of these compounds in environmental protection (Zhou et al., 2018).

Electrochemical Cells and Conductive Polymers

The use of methoxy-substituted benzene derivatives as ion carriers in polymer light-emitting electrochemical cells underlines their significance in the development of advanced electronic devices, showcasing the broad applicability of these compounds in electronics and photonics (Yang et al., 2001).

Safety and Hazards

The compound is intended for research and development use only and is not recommended for use as a drug, household item, or other applications . For safety and hazards, it’s always important to refer to the material safety data sheet (MSDS) of the compound.

properties

IUPAC Name

1-methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-3-4-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(21-2)16-14-19/h7-10,13-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPSMBQBIIZGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346624
Record name 1-[2-(4-methoxyphenyl)ethynyl]-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene

CAS RN

39969-28-3
Record name 1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39969-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-methoxyphenyl)ethynyl]-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Reactant of Route 4
Reactant of Route 4
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Reactant of Route 6
Reactant of Route 6
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.